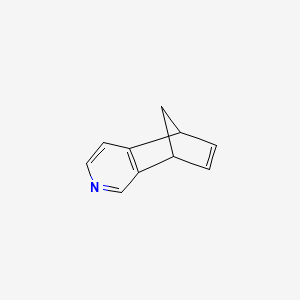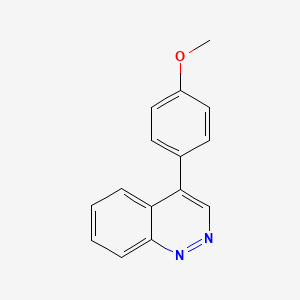
4-(4-Methoxyphenyl)cinnoline
Descripción general
Descripción
“4-(4-Methoxyphenyl)cinnoline” is a compound with the molecular formula C15H12N2O . It’s a derivative of cinnoline, a very important bicyclic heterocycle that is used as the structural subunit of many compounds with interesting pharmaceutical properties .
Molecular Structure Analysis
Cinnoline, the core structure in “4-(4-Methoxyphenyl)cinnoline”, is a six-membered ring system with two nitrogen atoms . It is isosteric relative to either quinoline or isoquinoline and isomeric with phthalazine . The 4-methoxyphenyl group is attached to the cinnoline core, but the specific 3D structure of “4-(4-Methoxyphenyl)cinnoline” is not provided in the search results.Chemical Reactions Analysis
The chemical reactions involving “4-(4-Methoxyphenyl)cinnoline” are not explicitly mentioned in the search results. Cinnoline derivatives, in general, are known to exhibit a broad spectrum of pharmacological activities , which suggests they may undergo various chemical reactions depending on the conditions and reagents present.Aplicaciones Científicas De Investigación
Benzodiazepine Receptor Affinity
4-(4-Methoxyphenyl)cinnoline derivatives exhibit a notable affinity for the benzodiazepine receptor. Research demonstrates that certain compounds bearing a 4-methoxyphenyl group show potent affinity comparable to diazepam. This highlights the potential of these compounds in neurological studies and their relevance to benzodiazepine receptor-related research (Nakao et al., 1990).
Antiplatelet Activities
Pyrimido[5,4‐c]cinnolines, including derivatives with 4-methoxyphenyl, have been investigated for antiplatelet effects. Some of these compounds have demonstrated significant inhibition of platelet aggregation, indicating their potential in studies related to cardiovascular diseases and thrombotic disorders (Rehse & Gonska, 2005).
Liver X Receptor Agonism
Cinnolines, such as 4-phenyl-cinnoline derivatives with a 4-methoxyphenyl group, have been found to selectively modulate the liver X receptor (LXR). These modulators show promising activity in inducing gene expression relevant to cholesterol metabolism and potentially offer insights into cholesterol management and atherosclerosis (Hu et al., 2009).
Organic Chemistry and Synthesis
The methoxyphenyl group in cinnoline derivatives plays a significant role in various organic reactions and synthesis processes. Studies have explored the effects of methoxy-groups on the methylation of cinnolines and the formation of cinnolinium salts, contributing to the understanding of cinnoline chemistry and its applications in organic synthesis (Ames et al., 1971).
Photophysical Properties
Research has delved into the photophysical properties of cinnoline derivatives, including those with 4-methoxyphenyl groups. Investigations into the phosphorescence of cinnolines in various solvents have provided insights into their photochemical behavior, which is crucial for potential applications in photodynamic therapy and photochemical studies (Stikeleather, 1974).
Novel Synthesis Processes
Innovative processes for synthesizing cinnoline frameworks, including benzo[c]cinnoline, have been explored. These methods involve intricate reaction mechanisms and offer new pathways for synthesizing complex cinnoline derivatives, which can be pivotal in developing new pharmaceuticals and materials (Bjørsvik et al., 2004).
Semiconductor Applications
4-(4-Methoxyphenyl)cinnoline derivatives have been studied for their potential in semiconductor applications. The incorporation of cinnoline moieties into polymers has shown to enhance electron affinity and improve oxidative stability, indicating potential use in electronic devices and materials science (Chen et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)cinnoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-18-12-8-6-11(7-9-12)14-10-16-17-15-5-3-2-4-13(14)15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAYBFNRCSFWGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60848743 | |
| Record name | 4-(4-Methoxyphenyl)cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60848743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)cinnoline | |
CAS RN |
90141-86-9 | |
| Record name | 4-(4-Methoxyphenyl)cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60848743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-[(6-Amino-1,3,5-triazine-2,4-diyl)bis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide)](/img/structure/B3360838.png)
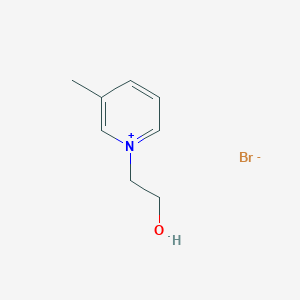
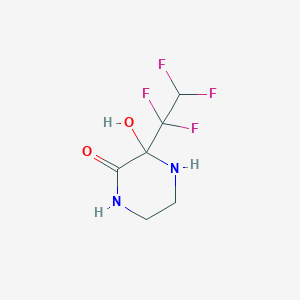
![5H-Pyrido[3,2-b]pyrrolizin-5-ol](/img/structure/B3360867.png)
![5H-Pyrido[3,2-b]pyrrolizine](/img/structure/B3360873.png)
![1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B3360881.png)
![Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-formyl-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B3360891.png)
![1-(1-Chloroethenyl)-2-methyl-1H-thieno[3,4-d]imidazole](/img/structure/B3360895.png)
![1H-Thieno[3,4-d]imidazole-2(3H)-thione](/img/structure/B3360902.png)
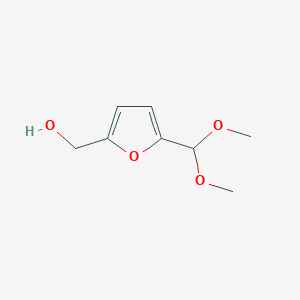

![4-Oxo-1,4-dihydro-7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid](/img/structure/B3360940.png)

